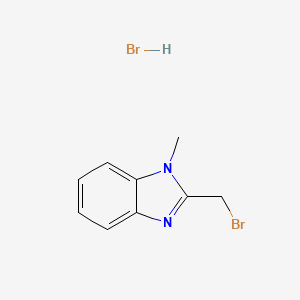

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

説明

2-(Bromomethyl)-1-methyl-1H-benzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromomethyl group at the 2-position and a methyl group at the N-1 position distinguishes this compound from other benzimidazole derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which suggests a potential pathway for synthesizing 2-(Bromomethyl)-1-methyl-1H-benzimidazole . Additionally, the synthesis of 1-methyl-2-phenylimidazo[1,2-a]benzimidazoles through the action of phenacyl bromide on 2-amino- and 2-methylaminobenzimidazoles indicates the versatility of bromine-containing reagents in constructing the benzimidazole core .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by strong intramolecular hydrogen bonding and π-π interactions, which stabilize the crystal structure . These interactions are crucial in determining the molecular conformation and reactivity of the compound. The presence of substituents such as the bromomethyl group can influence the overall molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution. For example, bromination of 1-hydroxyimidazoles leads to the formation of brominated products, which is relevant to the bromomethyl group in 2-(Bromomethyl)-1-methyl-1H-benzimidazole . The reactivity of the compound can also be influenced by the presence of the methyl group, as seen in the study of electrophilic substitution reactions of 1-methyl-2-phenylimidazo[1,2-a]benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Strong intramolecular hydrogen bonding can affect the solubility and melting point of the compound . The presence of a bromomethyl group can also impact the compound's reactivity towards nucleophiles, given the electrophilic nature of bromine. The solvent effect on complexation of benzimidazole derivatives with metal ions indicates the importance of the solvent environment on the chemical behavior of these compounds .

科学的研究の応用

Antibacterial and Anticancer Activity : Khalifa et al. (2018) investigated the synthesis of benzimidazole derivatives starting with 2-(bromomethyl)-1H-benzimidazole. These compounds exhibited significant antibacterial activities against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human liver cancer cell lines (Khalifa et al., 2018).

Synthesis of Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles : Kuzʼmenko et al. (2020) described the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles from 1-aroylmethyl-2-[(4-hydroxybutyl)amino]benzimidazoles, indicating the versatility of benzimidazole derivatives in creating complex organic structures (Kuzʼmenko et al., 2020).

Inhibition of HCV and Related Viruses : Bretner et al. (2005) synthesized N-alkyl derivatives of 1H-benzimidazole and tested them for anti-helicase activity against Hepatitis C Virus and other Flaviviridae, demonstrating the potential of these compounds in antiviral research (Bretner et al., 2005).

Corrosion Inhibition in Desalination Plants : A study by Onyeachu et al. (2020) explored the use of a benzimidazole derivative as a corrosion inhibitor for copper-nickel alloys in desalination plants, highlighting its utility in industrial applications (Onyeachu et al., 2020).

Anticancer Screening : Varshney et al. (2015) synthesized benzimidazole derivatives and tested them for anticancer activity against various human carcinoma cell lines, adding to the body of research on potential cancer treatments (Varshney et al., 2015).

Antimicrobial Activity : Ahmadi (2014) focused on synthesizing novel derivatives of 2-bromomethyl-benzimidazole and evaluating their antimicrobial activity, indicating the broad-spectrum utility of benzimidazole compounds in combating infections (Ahmadi, 2014).

Synthesis and Structural Studies : Xu and Wang (2008) synthesized a new benzimidazole compound and investigated its structural properties, contributing to the fundamental understanding of these molecules (Xu & Wang, 2008).

Antiparasitic Activity Against Acanthamoeba castellanii : Kopanska et al. (2004) synthesized chloro-, bromo-, and methyl-analogues of 1H-benzimidazole and tested them against Acanthamoeba castellanii, showing the potential of these compounds in treating parasitic infections (Kopanska et al., 2004).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.

将来の方向性

This involves discussing potential future research directions or applications of the compound. It could include potential uses in medicine, industry, or other fields.

Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use public databases like PubChem, ChemSpider, and others. If you’re doing this for academic or professional work, always make sure to cite your sources.

特性

IUPAC Name |

2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCWOHHFOGLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640173 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | |

CAS RN |

934570-40-8 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)